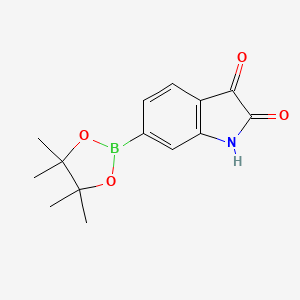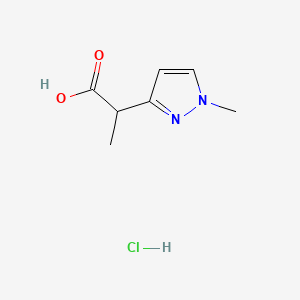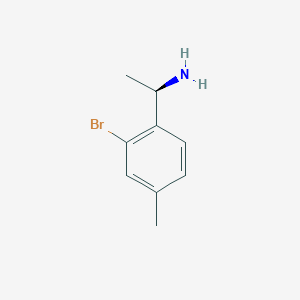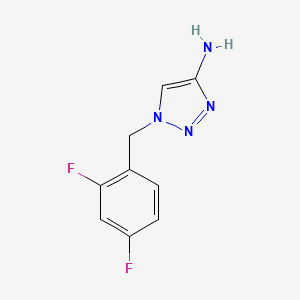
1-(2,4-Difluorobenzyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is a chemical compound with the following structure:
C7H7F2N
It belongs to the class of benzene derivatives and contains a triazole ring. The compound’s systematic name adheres to IUPAC nomenclature, avoiding abbreviations or acronyms .
Preparation Methods
The synthesis of 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine involves several routes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Here are the steps:
Azide-Alkyne Cycloaddition (CuAAC):
Chemical Reactions Analysis
1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the triazole ring can yield different products.
Substitution: Substituents on the benzyl group can be modified.
Common Reagents: Sodium azide, copper catalysts, reducing agents.
Major Products: The triazole ring remains intact, but substituents may change.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug candidate due to its unique structure.
Chemical Biology: Studying biological processes involving triazoles.
Industry: In the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism of action for 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
While 1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is unique, it shares features with related compounds like 1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-amine.
Properties
Molecular Formula |
C9H8F2N4 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8F2N4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI Key |
IMLHVIUKHMDBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


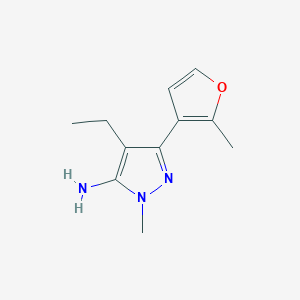
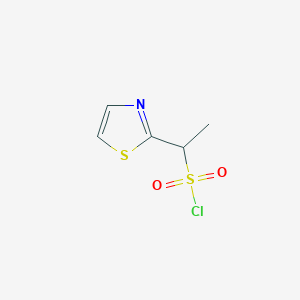
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
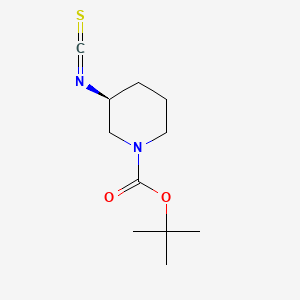

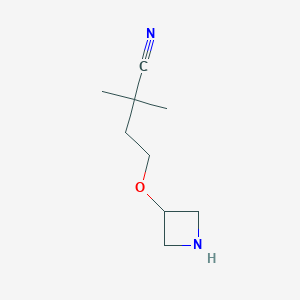
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
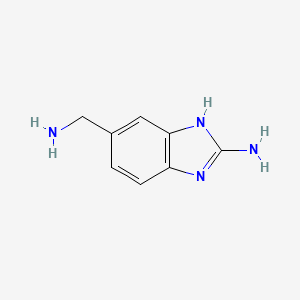
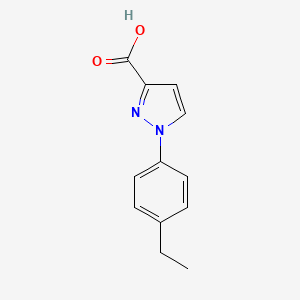
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
